5-bromo-2-(2-phenylphenyl)aniline
Description
5-Bromo-2-(2-phenylphenyl)aniline is an aniline derivative featuring a bromine atom at the 5-position and a biphenyl group (2-phenylphenyl) at the 2-position of the aromatic ring. Brominated anilines are critical intermediates in organic synthesis, often serving as precursors for cross-coupling reactions or bioactive molecules .
Properties
Molecular Formula |
C18H14BrN |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
5-bromo-2-(2-phenylphenyl)aniline |
InChI |
InChI=1S/C18H14BrN/c19-14-10-11-17(18(20)12-14)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,20H2 |
InChI Key |
HBXRZHYDXDIRIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C(C=C(C=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(2-phenylphenyl)aniline typically involves the bromination of 2-(2-phenylphenyl)aniline. One common method is the reaction of 2-(2-phenylphenyl)aniline with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(2-phenylphenyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biphenyl derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-2-(2-phenylphenyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can be used as a precursor for the synthesis of biologically active molecules, including potential drug candidates .
Industry: The compound finds applications in the development of advanced materials, such as polymers and dyes. Its structural features contribute to the desired properties of these materials .
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-phenylphenyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved can vary based on the specific derivative or application .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, CF₃, CF₃O) : Reduce electron density on the aromatic ring, slowing electrophilic substitution but facilitating nucleophilic or cross-coupling reactions .
- Bulky Substituents (e.g., biphenyl, naphthyloxy) : Increase steric hindrance, affecting reaction kinetics and crystal packing (e.g., weak hydrogen bonding in 5-bromo-4-iodo-2-methylaniline ).
- Polar Groups (e.g., morpholinoethoxy): Improve solubility in polar solvents, critical for drug bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
